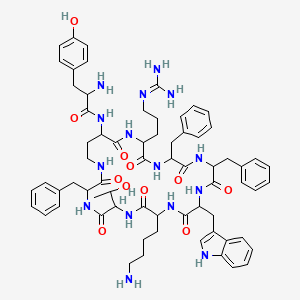
H-DL-Tyr-DL-Dab(1)-DL-Arg-DL-Phe-DL-Phe-DL-Trp-DL-Lys-DL-xiThr-DL-Phe-(1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
H-DL-Tyr-DL-Dab(1)-DL-Arg-DL-Phe-DL-Phe-DL-Trp-DL-Lys-DL-xiThr-DL-Phe-(1) is a useful research compound. Its molecular formula is C67H85N15O11 and its molecular weight is 1276.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality H-DL-Tyr-DL-Dab(1)-DL-Arg-DL-Phe-DL-Phe-DL-Trp-DL-Lys-DL-xiThr-DL-Phe-(1) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about H-DL-Tyr-DL-Dab(1)-DL-Arg-DL-Phe-DL-Phe-DL-Trp-DL-Lys-DL-xiThr-DL-Phe-(1) including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
H-DL-Tyr-DL-Dab(1)-DL-Arg-DL-Phe-DL-Phe-DL-Trp-DL-Lys-DL-xiThr-DL-Phe-(1) is a complex peptide composed of various amino acids, which are known to exhibit diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Composition and Structure
The compound is a synthetic peptide that includes the following amino acids:
- Tyrosine (Tyr)
- Dab (Diaminobutyric acid)
- Arginine (Arg)
- Phenylalanine (Phe)
- Tryptophan (Trp)
- Lysine (Lys)
- xi-Threonine (xiThr)
The arrangement and chirality of these amino acids significantly influence the peptide's biological activity.
The biological activity of H-DL-Tyr-DL-Dab(1)-DL-Arg-DL-Phe-DL-Phe-DL-Trp-DL-Lys-DL-xiThr-DL-Phe-(1) can be attributed to several mechanisms:
- Receptor Interaction : The compound may interact with various receptors in the body, influencing signaling pathways. For instance, tryptophan is known for its role in serotonin synthesis, which can affect mood and behavior.
- Self-Assembly Properties : Recent studies have shown that peptides with aromatic amino acids like phenylalanine and tryptophan can self-assemble into amyloid-like structures. This property is crucial for the formation of functional biomaterials and can impact cellular interactions .
- Antioxidant Activity : Certain components of the peptide, particularly tyrosine and phenylalanine, exhibit antioxidant properties, potentially protecting cells from oxidative stress.
Case Studies
Several studies have investigated the biological activities of similar peptides:
- A study on aromatic amino acids demonstrated that their self-assembly leads to the formation of nanostructures with enhanced mechanical properties, suggesting potential applications in drug delivery systems .
- Another research highlighted the role of peptides in modulating immune responses, where specific sequences were found to enhance or inhibit immune cell activity, indicating their potential as therapeutic agents in immunotherapy .
Data Table: Biological Activities
Propriétés
Formule moléculaire |
C67H85N15O11 |
|---|---|
Poids moléculaire |
1276.5 g/mol |
Nom IUPAC |
2-amino-N-[9-(4-aminobutyl)-3,15,18-tribenzyl-21-[3-(diaminomethylideneamino)propyl]-6-(1-hydroxyethyl)-12-(1H-indol-3-ylmethyl)-2,5,8,11,14,17,20,23-octaoxo-1,4,7,10,13,16,19,22-octazacyclohexacos-24-yl]-3-(4-hydroxyphenyl)propanamide |
InChI |
InChI=1S/C67H85N15O11/c1-40(83)57-66(93)81-53(35-41-16-5-2-6-17-41)59(86)72-33-30-52(75-58(85)48(69)34-44-26-28-46(84)29-27-44)61(88)76-51(25-15-32-73-67(70)71)60(87)78-54(36-42-18-7-3-8-19-42)63(90)79-55(37-43-20-9-4-10-21-43)64(91)80-56(38-45-39-74-49-23-12-11-22-47(45)49)65(92)77-50(62(89)82-57)24-13-14-31-68/h2-12,16-23,26-29,39-40,48,50-57,74,83-84H,13-15,24-25,30-38,68-69H2,1H3,(H,72,86)(H,75,85)(H,76,88)(H,77,92)(H,78,87)(H,79,90)(H,80,91)(H,81,93)(H,82,89)(H4,70,71,73) |
Clé InChI |
XRRYCKNEBSTWIE-UHFFFAOYSA-N |
SMILES canonique |
CC(C1C(=O)NC(C(=O)NCCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CCCN=C(N)N)NC(=O)C(CC6=CC=C(C=C6)O)N)CC7=CC=CC=C7)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















